Cas no 89-74-7 (2',4'-Dimethylacetophenone)

2',4'-Dimethylacetophenone structure
2',4'-Dimethylacetophenone structure
Nome do Produto:2',4'-Dimethylacetophenone
N.o CAS:89-74-7
MF:C10H12O
MW:148.201683044434
MDL:MFCD00003571
CID:34525
PubChem ID:24901039

2',4'-Dimethylacetophenone Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(2,4-Dimethylphenyl)ethanone
    • 2,4-dimethyl acetophenone
    • 2',4'-Dimethylacetophenone
    • 2'.4'-Dimethylacetophenone
    • Diethyl adipate
    • 4-Acetyl-m-xylene
    • 1-(2,4-Dimethylphenyl)ethan-1-one
    • 2,4-Dimethylacetophenone
    • 1-(2,4-Dimethylphenyl)ethanone (ACI)
    • Acetophenone, 2,4-dimethyl- (4CI)
    • Acetophenone, 2′,4′-dimethyl- (6CI, 7CI, 8CI)
    • 2,4-Dimethylphenyl methyl ketone
    • 2′,4′-Dimethylacetophenone
    • NSC 15333
    • MDL: MFCD00003571
    • Inchi: 1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3
    • Chave InChI: HSDSKVWQTONQBJ-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(C)=CC(C)=CC=1
    • BRN: 956772

Propriedades Computadas

  • Massa Exacta: 148.08900
  • Massa monoisotópica: 148.088815
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 151
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 17.1
  • XLogP3: 2.3
  • Contagem de Tautomeros: 21
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Colorless liquid with Mimosa like odor
  • Densidade: 0.997 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 22.95°C
  • Ponto de ebulição: 122°C/27mmHg
  • Ponto de Flash: Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Índice de Refracção: n20/D 1.535(lit.)
  • PSA: 17.07000
  • LogP: 2.50600
  • Solubilidade: It is miscible with ethanol \ ether \ carbon disulfide and insoluble in water
  • FEMA: 2387 | 2,4-DIMETHYLACETOPHENONE
  • Sensibilidade: Sensitive to heat

2',4'-Dimethylacetophenone Informações de segurança

2',4'-Dimethylacetophenone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-20896-10.0g
1-(2,4-dimethylphenyl)ethan-1-one
89-74-7 95%
10g
$33.0 2023-05-03
TRC
D460478-1g
2',4'-Dimethylacetophenone
89-74-7
1g
$ 58.00 2023-09-07
Life Chemicals
F0001-2200-0.5g
2',4'-Dimethylacetophenone
89-74-7 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0001-2200-2.5g
2',4'-Dimethylacetophenone
89-74-7 95%+
2.5g
$40.0 2023-09-07
Enamine
EN300-20896-0.05g
1-(2,4-dimethylphenyl)ethan-1-one
89-74-7 95%
0.05g
$19.0 2023-05-03
Life Chemicals
F0001-2200-10g
2',4'-Dimethylacetophenone
89-74-7 95%+
10g
$84.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108574-5g
2',4'-Dimethylacetophenone
89-74-7 95%
5g
¥170.90 2023-09-03
abcr
AB116131-250 g
2',4'-Dimethylacetophenone, 97%; .
89-74-7 97%
250g
€281.10 2023-05-10
eNovation Chemicals LLC
D105758-100g
2,4-DIMETHYLACETOPHENONE
89-74-7 97%
100g
$286 2024-05-23
Enamine
EN300-20896-0.25g
1-(2,4-dimethylphenyl)ethan-1-one
89-74-7 95%
0.25g
$19.0 2023-05-03

2',4'-Dimethylacetophenone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Nitromethane
Referência
Catalytic Friedel-Crafts acylation reactions using hafnium triflate as a catalyst in lithium perchlorate-nitromethane
Hachiya, Iwao; Moriwaki, Mitsuhiro; Kobayashi, Shu, Tetrahedron Letters, 1995, 36(3), 409-12

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Silica (silica sulfuric acid) ,  Sulfuric acid (silica sulfuric acid) ;  90 min, 60 - 80 °C
Referência
Silica sulfuric acid as an efficient solid acid catalyst for Friedel-Crafts acylation using anhydrides
Alizadeh, A.; Khodaei, M. M.; Nazari, E., Bulletin of the Korean Chemical Society, 2007, 28(10), 1854-1856

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Heptafluorobutyric anhydride Catalysts: Bismuth triflate ;  3 h, 100 °C
Referência
The Friedel-Crafts acylation of aromatic compounds with carboxylic acids by the combined use of perfluoroalkanoic anhydride and bismuth or scandium triflate
Matsushita, Yoh-Ichi; Sugamoto, Kazuhiro; Matsui, Takanao, Tetrahedron Letters, 2004, 45(24), 4723-4727

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Lithium perchlorate Solvents: Nitromethane
Referência
Gallium nonafluorobutanesulfonate as an efficient catalyst in Friedel-Crafts acylation
Matsuo, Jun-Ichi; Odashima, Kazunori; Kobayashi, Shu, Synlett, 2000, (3), 403-405

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Chromium trioxide ,  Silica Solvents: Toluene
Referência
Silica gel supported chromium trioxide: an efficient reagent for oxidative cleavage of oximes to carbonyl compounds under mild conditions
Bendale, Pravin M.; Khadilkar, Bhushan M., Synthetic Communications, 2000, 30(4), 665-669

Synthetic Routes 6

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  12 h, 45 °C
Referência
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; Yadav, Suman; Reshi, Noor U. Din ; Dutta, Indranil; Kunnikuruvan, Sooraj; et al, ACS Catalysis, 2020, 10(19), 11385-11393

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic anhydride ;  1 min, rt; 5 min, rt
1.2 Reagents: Sodium bisulfate Solvents: Water
Referência
Tf2O as a rapid and efficient promoter for the dehydrative Friedel-Crafts acylation of aromatic compounds with carboxylic acids
Khodaei, Mohammd Mehdi; Alizadeh, Abdolhamid; Nazari, Ehsan, Tetrahedron Letters, 2007, 48(24), 4199-4202

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Iron oxide (Fe3O4) ;  5 min, rt
Referência
Fe3O4 Nanoparticles as an Efficient and Magnetically Recoverable Catalyst for Friedel-Crafts Acylation Reaction in Solvent-Free Conditions
Hoseini, S. Jafar; Nasrabadi, Hasan; Azizi, Mahboobeh; Beni, Alireza Salimi; Khalifeh, Reza, Synthetic Communications, 2013, 43(12), 1683-1691

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Lithium perchlorate Catalysts: Indium triflate Solvents: Nitromethane
Referência
Efficient aromatic and heteroatom acylations using catalytic indium complexes with lithium perchlorate
Chapman, C. J.; Frost, C. G.; Hartley, J. P.; Whittle, A. J., Tetrahedron Letters, 2001, 42(5), 773-775

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Lithium perchlorate Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: Nitromethane ;  9 h, 50 °C
1.2 Reagents: Water
Referência
Efficient aromatic acylation using catalytic ytterbium(III) bis(trifluoromethylsulfonyl)amide activated by lithium perchlorate in nitromethane
Nie, Jin; Gong, Yanwei; Zhang, Zhengbo; Liu, Wenming, Journal of Chemical Research, 2003, (11), 708-709

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Nitromethane ;  6 h, 22 °C
Referência
Hafnium(IV) trifluoromethanesulfonate
Li, Zhiya; Plancq, Baptiste; Ollevier, Thierry, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-6

2',4'-Dimethylacetophenone Raw materials

2',4'-Dimethylacetophenone Preparation Products

2',4'-Dimethylacetophenone Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89-74-7)2',4'-Dimethylacetophenone
A10738
Pureza:99%
Quantidade:100ml
Preço ($):171.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-74-7)2',4'-Dimethylacetophenone
2471764
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito